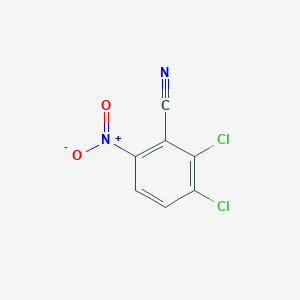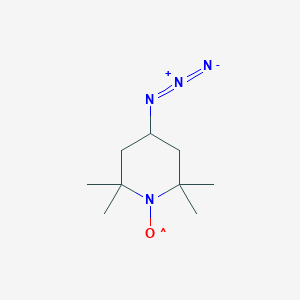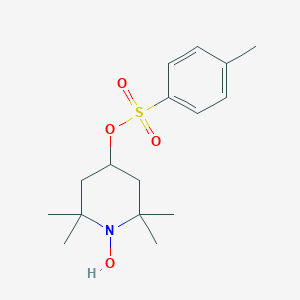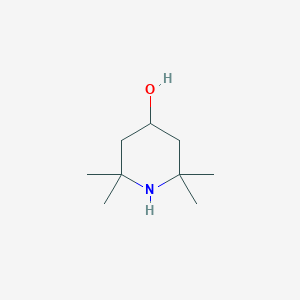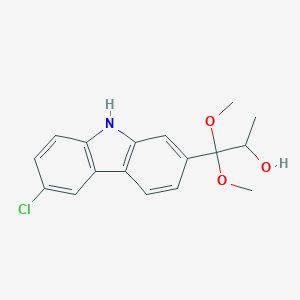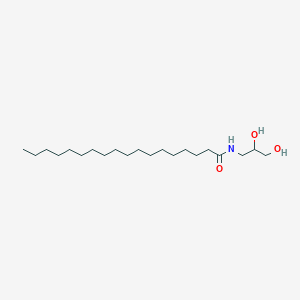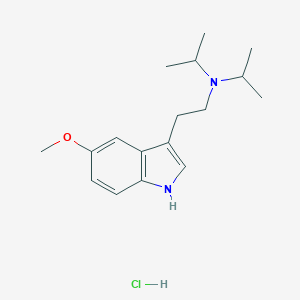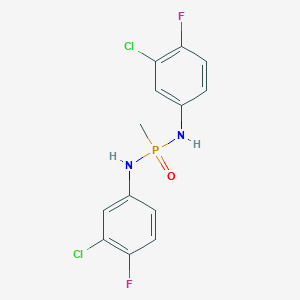
克林霉素盐酸盐
描述
克林霉素盐酸盐是一种氟喹诺酮类抗菌化合物,因其强大的抗生素特性而受到研究。 尽管它对包括革兰氏阳性菌、革兰氏阴性菌和厌氧菌在内的多种细菌具有良好的活性,但其临床开发因严重副作用而受阻 .
科学研究应用
化学: 它被用作研究氟喹诺酮类药物的反应性和稳定性的模型化合物。
生物学: 克林霉素用于研究以了解细菌耐药机制和开发新的抗生素。
医学: 尽管未获临床使用批准,但克林霉素已被研究用于治疗由耐多药细菌引起的感染。
作用机制
克林霉素盐酸盐通过抑制细菌DNA 旋转酶和拓扑异构酶 IV 发挥其抗菌作用,它们是 DNA 复制和转录的必需酶。 通过与这些酶结合,克林霉素阻止了细菌 DNA 的超螺旋和解螺旋,导致细菌细胞分裂的抑制,最终导致细胞死亡 .
生化分析
Biochemical Properties
Clinafloxacin hydrochloride displays broad-spectrum antibacterial activity against Gram-positive, Gram-negative, and anaerobic pathogens . It inhibits the bacterial regulatory enzyme DNA gyrase and topoisomerase IV . The nature of these interactions involves the binding of Clinafloxacin hydrochloride to these enzymes, disrupting their function and thus inhibiting bacterial growth .
Cellular Effects
In the presence of ultraviolet light, the chemical structure of Clinafloxacin hydrochloride is degraded, resulting in the formation of toxic, reactive oxygen species that can damage cellular structures—including DNA . This can lead to cell death, particularly in bacterial cells .
Molecular Mechanism
The mechanism of action of Clinafloxacin hydrochloride, like other fluoroquinolones, is derived from its activity against type II topoisomerases DNA gyrase and topoisomerase IV . It binds to these enzymes and inhibits their function, preventing the bacteria from replicating their DNA and thus inhibiting bacterial growth .
Subcellular Localization
As a fluoroquinolone antibiotic, it’s likely that it primarily acts in the cytoplasm where the bacterial DNA replication machinery is located .
准备方法
克林霉素盐酸盐的合成涉及多个步骤,从基本的氟喹诺酮结构开始。制备方法通常包括以下步骤:
喹诺酮核的形成: 这涉及到适当前体的环化以形成喹诺酮环。
官能团的引入: 氯、氟和其他官能团被引入到喹诺酮环上的特定位置。
盐酸盐的形成: 最后一步是将克林霉素转化为其盐酸盐形式,以增强其溶解度和稳定性.
化学反应分析
克林霉素盐酸盐会发生各种化学反应,包括:
氧化: 克林霉素可以被氧化形成活性氧物种,这会破坏细胞结构。
还原: 该化合物可以在特定条件下发生还原反应。
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。形成的主要产物取决于具体的反应条件和所用试剂。
相似化合物的比较
克林霉素盐酸盐在结构上与其他氟喹诺酮类药物(如环丙沙星、左氧氟沙星和莫西沙星)相关。 与这些化合物相比,克林霉素对某些细菌菌株显示出更高的效力,但也具有更高的副作用风险,如光毒性和低血糖症 .
类似化合物
- 环丙沙星
- 左氧氟沙星
- 莫西沙星
- 格列帕沙星
这些化合物具有相似的作用机制,但活性范围、药代动力学和副作用谱不同。
属性
IUPAC Name |
7-(3-aminopyrrolidin-1-yl)-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFN3O3.ClH/c18-13-14-10(5-12(19)15(13)21-4-3-8(20)6-21)16(23)11(17(24)25)7-22(14)9-1-2-9;/h5,7-9H,1-4,6,20H2,(H,24,25);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMACYHMTJHBPOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)Cl)N4CCC(C4)N)F)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70909839 | |
| Record name | 7-(3-Aminopyrrolidin-1-yl)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70909839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105956-99-8 | |
| Record name | 3-Quinolinecarboxylic acid, 7-(3-amino-1-pyrrolidinyl)-8-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105956-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clinafloxacin hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105956998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clinafloxacin hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759859 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-(3-Aminopyrrolidin-1-yl)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70909839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CLINAFLOXACIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G17M59V0FY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the pharmacokinetic profile of clinafloxacin hydrochloride in rats?
A1: Studies have shown that clinafloxacin hydrochloride exhibits favorable pharmacokinetic properties in rats. Following oral administration, the drug is absorbed rapidly, reaching peak plasma concentrations (Cmax) within approximately 1 hour []. The time taken for the plasma concentration to reduce by half (t1/2) ranges from 2.03 to 2.17 hours, suggesting a relatively short elimination half-life []. Clinafloxacin hydrochloride displays a linear pharmacokinetic profile, meaning the drug's exposure (AUC and Cmax) increases proportionally with increasing doses within the tested range []. Distribution studies indicate that the drug is widely distributed in various organs, except for the brain and fat, following a single oral dose []. The primary route of elimination appears to be renal excretion, with approximately 20.6% of the administered dose recovered in urine within 72 hours [].
Q2: What analytical methods are commonly employed to quantify clinafloxacin hydrochloride in biological samples?
A2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection is a widely used technique for the quantification of clinafloxacin hydrochloride in biological matrices like rat plasma []. This method offers high sensitivity and selectivity, allowing for accurate determination of drug concentrations. Researchers have successfully developed and validated RP-HPLC methods utilizing different column chemistries and mobile phase compositions to achieve optimal separation and detection of clinafloxacin hydrochloride [, ].
Q3: How extensively is clinafloxacin hydrochloride bound to plasma proteins?
A3: Clinafloxacin hydrochloride exhibits a high degree of binding to plasma proteins. Research indicates that approximately 90.2% to 97.0% of the drug in plasma is bound to proteins []. This high plasma protein binding characteristic is an important consideration when interpreting pharmacokinetic data and predicting drug interactions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


